molecular formula C2H2N2O B1194373 1,3,4-Oxadiazole CAS No. 288-99-3

1,3,4-Oxadiazole

Cat. No.: B1194373
CAS No.: 288-99-3
M. Wt: 70.05 g/mol
InChI Key: FKASFBLJDCHBNZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1,3,4-Oxadiazole and its derivatives interact with a variety of biological targets. They have been found to exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties . In the context of cancer treatment, this compound derivatives have been shown to target various enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase .

Mode of Action

The mode of action of this compound involves its interaction with these targets, leading to a variety of effects. For instance, in cancer treatment, this compound derivatives inhibit the activity of enzymes like thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in DNA synthesis and cell proliferation, and their inhibition can lead to the suppression of cancer cell growth .

Biochemical Pathways

The inhibition of these enzymes affects various biochemical pathways. For example, the inhibition of thymidylate synthase disrupts the synthesis of thymidine monophosphate, a critical component of DNA. Similarly, the inhibition of topoisomerase II interferes with DNA replication and transcription, while the inhibition of telomerase prevents the elongation of telomeres, which can lead to cellular senescence and apoptosis .

Pharmacokinetics

It is known that these compounds possess favorable physical and chemical properties, which significantly increase their pharmacological activity via hydrogen bond interactions with biomacromolecules

Result of Action

The result of the action of this compound and its derivatives is a broad spectrum of biological activities. In the context of cancer treatment, these compounds have been shown to exhibit cytotoxic effects against various types of cancer cells . They have also been found to exhibit antibacterial, antiviral, antifungal, and anti-inflammatory properties, among others .

Chemical Reactions Analysis

1,3,4-Oxadiazole undergoes various chemical reactions, including:

Common reagents used in these reactions include aldehydes, acyl chlorides, carbon disulfide, and phosphorus oxychloride. Major products formed from these reactions are various this compound derivatives, which are often used in pharmaceuticals and other applications.

Comparison with Similar Compounds

1,3,4-Oxadiazole is compared with other oxadiazole isomers:

This compound is unique due to its broad spectrum of biological activities and its versatility in various chemical reactions, making it a valuable compound in both scientific research and industrial applications.

Properties

IUPAC Name

1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H2N2O/c1-3-4-2-5-1/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKASFBLJDCHBNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10182987
Record name 1,3,4-Oxadiazole
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Molecular Weight

70.05 g/mol
Source PubChem
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Physical Description

Liquid; [Merck Index]
Record name 1,3,4-Oxadiazole
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CAS No.

288-99-3
Record name 1,3,4-Oxadiazole
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Record name 1,4-Oxadiazole
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Record name 1,3,4-oxadiazole
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Record name 1,3,4-OXADIAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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